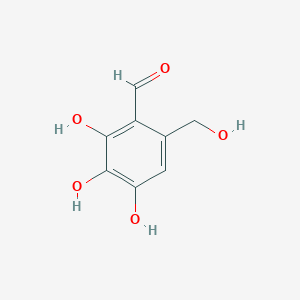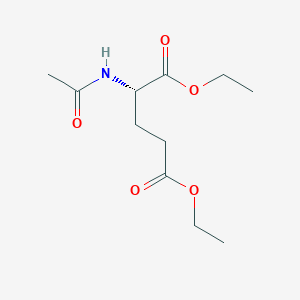
(S)-Diethyl 2-acetamidopentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Diethyl 2-acetamidopentanedioate, also known as DEAP, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as N-substituted glycine derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of (S)-Diethyl 2-acetamidopentanedioate is not well understood. However, it has been suggested that it may act as a chiral auxiliary in asymmetric synthesis by forming a complex with the substrate and the catalyst. This complex then undergoes a reaction, resulting in the formation of the desired product.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including but not limited to:
1. Anti-inflammatory activity.
2. Antioxidant activity.
3. Anticancer activity.
4. Antiviral activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (S)-Diethyl 2-acetamidopentanedioate in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using this compound is its cost, which may be prohibitive for some research groups.
Orientations Futures
There are several future directions for the use of (S)-Diethyl 2-acetamidopentanedioate in scientific research, including but not limited to:
1. The development of new synthetic routes for this compound and its derivatives.
2. The investigation of its potential as a therapeutic agent for various diseases.
3. The study of its mechanism of action and its interaction with various biomolecules.
4. The synthesis of new compounds based on the structure of this compound for various applications.
In conclusion, this compound is a chemical compound that has been widely used in scientific research for various purposes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives for various applications.
Méthodes De Synthèse
The synthesis of (S)-Diethyl 2-acetamidopentanedioate involves the reaction of diethyl malonate with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with ammonia to obtain this compound. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
(S)-Diethyl 2-acetamidopentanedioate has been used in various scientific research studies, including but not limited to:
1. As a precursor for the synthesis of various biologically active compounds.
2. As a chiral auxiliary in asymmetric synthesis.
3. As a ligand in metal-catalyzed reactions.
4. As a starting material for the synthesis of various heterocyclic compounds.
Propriétés
| 1446-19-1 | |
Formule moléculaire |
C11H19NO5 |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
diethyl (2S)-2-acetamidopentanedioate |
InChI |
InChI=1S/C11H19NO5/c1-4-16-10(14)7-6-9(12-8(3)13)11(15)17-5-2/h9H,4-7H2,1-3H3,(H,12,13)/t9-/m0/s1 |
Clé InChI |
FBAOQDIATMHNAD-VIFPVBQESA-N |
SMILES isomérique |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C |
SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C |
SMILES canonique |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


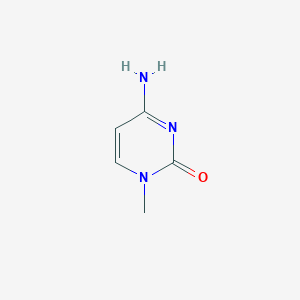


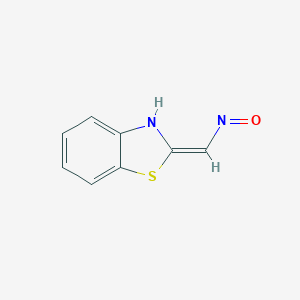

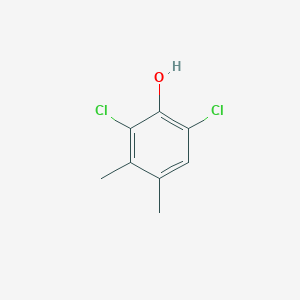



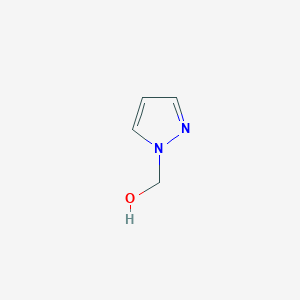
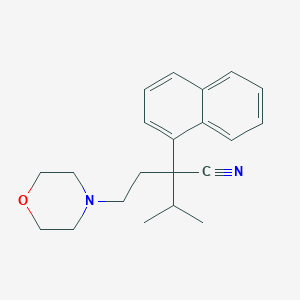
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B75583.png)

